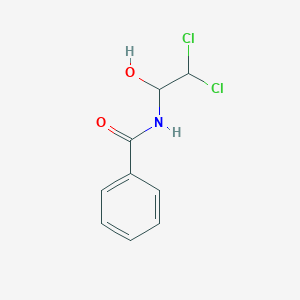

N-(2,2-Dichloro-1-hydroxyethyl)benzamide

Description

N-(2,2-Dichloro-1-hydroxyethyl)benzamide (CAS: 35661-56-4) is a benzamide derivative characterized by a dichlorinated hydroxyethyl group attached to the benzamide nitrogen.

Structure

3D Structure

Properties

CAS No. |

35661-56-4 |

|---|---|

Molecular Formula |

C9H9Cl2NO2 |

Molecular Weight |

234.08 g/mol |

IUPAC Name |

N-(2,2-dichloro-1-hydroxyethyl)benzamide |

InChI |

InChI=1S/C9H9Cl2NO2/c10-7(11)9(14)12-8(13)6-4-2-1-3-5-6/h1-5,7,9,14H,(H,12,13) |

InChI Key |

MLVRDFMUHOFHEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(C(Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dichloro-1-hydroxyethyl)benzamide typically involves the reaction of benzamide with 2,2-dichloro-1-hydroxyethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for N-(2,2-Dichloro-1-hydroxyethyl)benzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dichloro-1-hydroxyethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dichloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

N-(2,2-Dichloro-1-hydroxyethyl)benzamide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-Dichloro-1-hydroxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in Dichloroethyl Benzamides

2,4-Dichloro-N-ethyl-N-(2-hydroxyethyl)benzamide (W4C)

- Structure : Retains the dichloro and hydroxyethyl groups but includes an ethyl group on the nitrogen.

- Molecular Formula: C₁₁H₁₃Cl₂NO₂ (identical to N-(2,2-dichloro-1-ethoxyethyl)benzamide).

- Key Differences : The ethyl group increases steric bulk and may reduce hydrogen-bonding capacity compared to the unsubstituted hydroxyethyl group in the target compound. This could alter pharmacokinetic properties like membrane permeability .

N-(2,2-Dichloro-1-ethoxyethyl)benzamide

- Structure : Replaces the hydroxy group with ethoxy.

- Molecular Formula: C₁₁H₁₃Cl₂NO₂.

- This substitution may also decrease reactivity in hydrogen-bond-dependent interactions .

Halogenation and Aromatic Substitution

N-(2,2,2-Trichloro-1-phenylethyl)benzamide

- Structure : Features a trichloroethyl group and a phenyl substituent.

- Molecular Formula: C₁₅H₁₁Cl₃NO.

- The phenyl group introduces aromatic π-π stacking interactions, which could influence binding to hydrophobic targets .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Includes a dimethyl-substituted hydroxyethyl group and a methylbenzamide core.

- Key Differences : The dimethyl group creates steric hindrance, possibly limiting conformational flexibility. The methylbenzamide core may alter electronic properties compared to the unsubstituted benzamide in the target compound .

Functional Group Additions and Heterocyclic Derivatives

N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide

- Structure : Incorporates a thiourea moiety and a 4-hydroxyphenyl group.

- Key Differences : The thiourea group enables strong hydrogen bonding, enhancing antioxidant activity (86.6–87.7% inhibition in radical scavenging assays). This contrasts with the target compound, which lacks sulfur-based functional groups .

N-Benzimidazol-1-yl Methyl-benzamide Derivatives

- Structure : Combines benzamide with a benzimidazole ring.

- Key Differences : The benzimidazole moiety introduces anti-inflammatory and analgesic properties (e.g., compound 3a showed significant activity at 100 mg/kg). The target compound’s dichloro-hydroxyethyl group may prioritize different biological pathways .

2-Azetidinone-Benzamide Hybrids

- Structure: Features a β-lactam (azetidinone) ring fused to benzamide.

- Key Differences: The azetidinone ring confers antimicrobial activity (e.g., compound 4 exhibited potent effects against bacterial strains). The target compound’s dichloro-hydroxyethyl group lacks this β-lactam-related bioactivity .

Antimicrobial Activity

Antioxidant Potential

Solubility and Reactivity

- Hydroxyethyl groups increase hydrophilicity (e.g., target compound vs.

Data Tables

Table 1: Structural and Functional Comparisons

Biological Activity

N-(2,2-Dichloro-1-hydroxyethyl)benzamide is a synthetic organic compound that has garnered attention due to its unique structure and potential biological activities. This compound features a benzamide moiety along with a dichloro-hydroxyethyl substituent, which contributes to its reactivity and interaction with biological systems. This article reviews the biological activity of N-(2,2-Dichloro-1-hydroxyethyl)benzamide, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 238.09 g/mol

The compound's structure allows it to act as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins, which may alter their function and activity.

N-(2,2-Dichloro-1-hydroxyethyl)benzamide exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by modifying nucleophilic sites within these proteins. This interaction can lead to alterations in enzyme activity, which is crucial for its potential therapeutic applications.

- Antibacterial and Antifungal Properties : Research indicates that this compound has significant antibacterial and antifungal effects. It interacts with specific biological targets, potentially leading to modifications in cellular functions.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of N-(2,2-Dichloro-1-hydroxyethyl)benzamide:

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Case Studies

- Case Study on Enzyme Interaction :

-

In Vivo Studies :

- In animal models, N-(2,2-Dichloro-1-hydroxyethyl)benzamide showed promising results in reducing inflammation and modulating immune responses. These effects were attributed to its ability to inhibit specific signaling pathways involved in inflammatory responses.

Potential Applications

Given its diverse biological activities, N-(2,2-Dichloro-1-hydroxyethyl)benzamide has potential applications in various fields:

- Medicinal Chemistry : The compound's ability to modify enzyme activities suggests it could be developed into novel drugs targeting specific diseases.

- Agricultural Science : Its antimicrobial properties make it a candidate for use as a pesticide or fungicide in agricultural applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,2-Dichloro-1-hydroxyethyl)benzamide, and how can reaction conditions be optimized for high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting benzoyl chloride with 2,2-dichloro-1-hydroxyethylamine under basic conditions (e.g., pyridine or DIPEA) in anhydrous dichloromethane at 0–4°C to room temperature . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of reactants (1:1.2 molar ratio), and using inert atmospheres to prevent hydrolysis of intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves yield (>75%) and purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in deuterated solvents (e.g., CDCl, DMSO-d) to confirm substitution patterns and hydroxyl group presence. For example, the hydroxyl proton appears as a broad singlet (~δ 5.2–5.5 ppm) .

- X-ray Crystallography : Employ SHELX-97 or OLEX2 for structure refinement. Collect data using a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Resolve hydrogen bonding between the hydroxyl group and benzamide carbonyl to confirm stereochemistry .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Dissolve the compound in buffers (pH 1–12) and monitor degradation via UV-Vis (λ = 250–300 nm) over 48 hours.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 4°C under nitrogen to prolong shelf life .

Advanced Research Questions

Q. What computational strategies can predict the biological activity of N-(2,2-Dichloro-1-hydroxyethyl)benzamide against specific targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, proteases). Parameterize the compound’s charge distribution via DFT calculations (B3LYP/6-31G* basis set).

- QSAR Modeling : Train models on structurally similar benzamides (e.g., from PubChem) to correlate substituent effects (Cl, OH) with IC values . Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC, EC) and normalize using Z-score or fold-change metrics. Identify outliers via Grubbs’ test.

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) and include positive/negative controls. Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm activity .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated derivative of the compound to pull down target proteins from lysates. Identify bound proteins via LC-MS/MS.

- CRISPR-Cas9 Knockout Screens : Generate gene-knockout cell lines for hypothesized targets (e.g., kinases) and assess changes in compound efficacy .

Methodological Tables

| Parameter | Optimal Conditions | References |

|---|---|---|

| Synthetic Yield | 75–85% (hexane/EtOAc recrystallization) | |

| Thermal Stability | Stable up to 150°C (TGA data) | |

| pKa (Hydroxyl) | ~9.2 (determined via potentiometry) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.